

Application Notes and Protocols for Flow Cytometry Analysis Following RGB-286147 Treatment

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Compound of Interest

Compound Name: RGB-286147

Cat. No.: B1679313

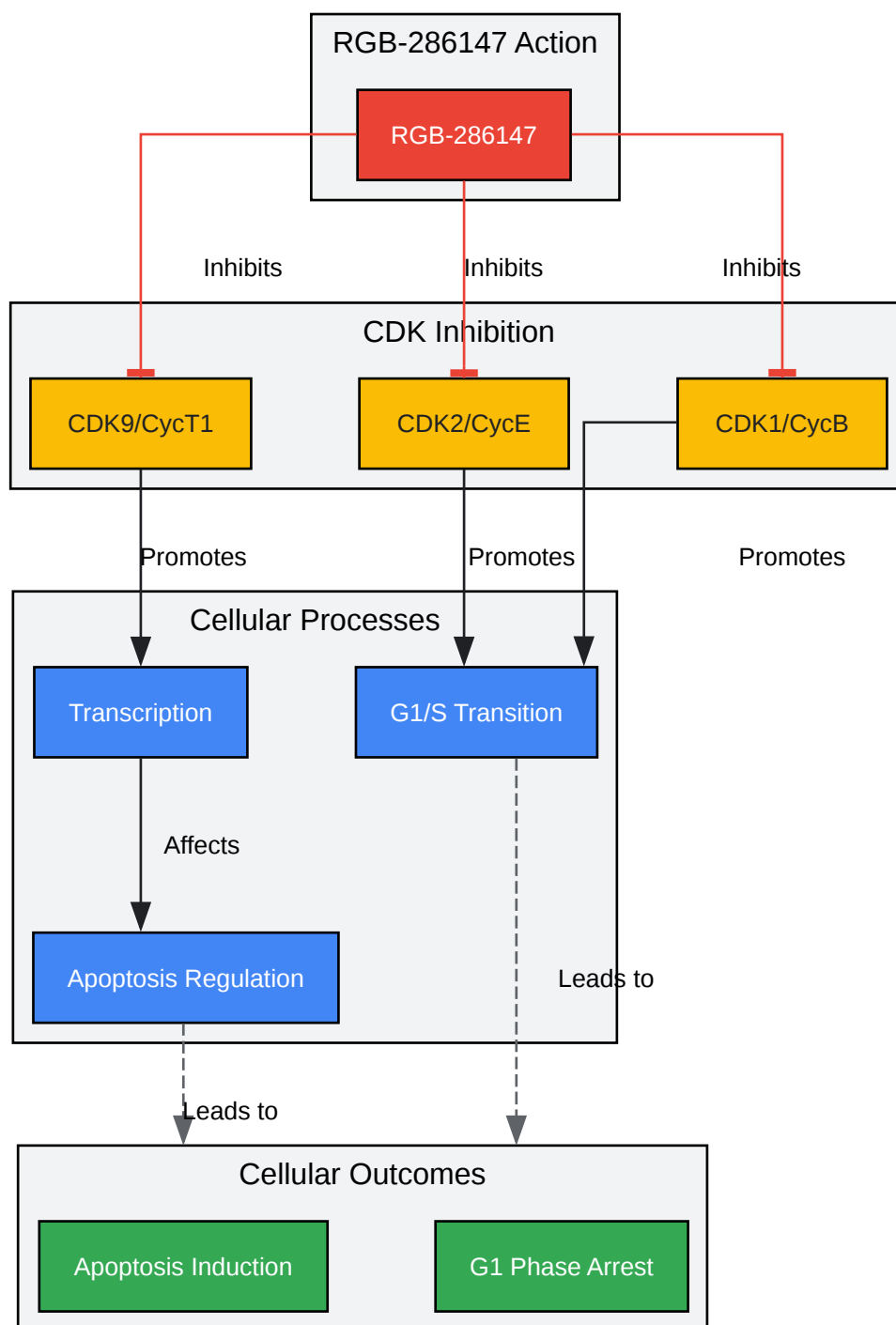
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Introduction

RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).^{[1][2][3][4]} This small molecule has demonstrated broad anti-tumor activity across numerous cancer cell lines.^{[1][2]} The primary mechanism of action involves the induction of cell cycle arrest, predominantly in the G1 phase, and the subsequent activation of apoptotic pathways, leading to cancer cell death.^{[1][2]} Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to **RGB-286147** treatment. This document provides detailed protocols for analyzing cell cycle progression and apoptosis using flow cytometry in cancer cell lines, such as HCT116, following exposure to **RGB-286147**.

Mechanism of Action of RGB-286147

RGB-286147 targets a range of CDKs, including CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with IC₅₀ values in the low nanomolar range.^{[2][4]} By inhibiting these key regulators of the cell cycle, **RGB-286147** effectively halts the transition from the G1 to the S phase. This G1 arrest is a direct consequence of the inhibition of CDK2/Cyclin E and CDK4/Cyclin D complexes, which are crucial for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors necessary for S-phase entry. Furthermore, the inhibition of transcriptional CDKs like CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death.



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Caption: Signaling pathway of **RGB-286147**. (Max Width: 760px)

Quantitative Data Presentation

The following tables present representative data from flow cytometry analysis of HCT116 cells treated with **RGB-286147** for 48 hours.

Table 1: Cell Cycle Distribution Analysis

Treatment Concentration (nM)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
0 (Vehicle Control)	45.2 ± 3.1	35.8 ± 2.5	19.0 ± 1.8
50	68.5 ± 4.2	15.3 ± 1.9	16.2 ± 2.1
100	75.1 ± 3.8	8.7 ± 1.5	16.2 ± 2.3

Table 2: Apoptosis Analysis

Treatment Concentration (nM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)	95.3 ± 2.5	2.1 ± 0.8	2.6 ± 1.1
50	70.4 ± 5.1	18.9 ± 3.2	10.7 ± 2.4
100	55.8 ± 6.3	28.5 ± 4.5	15.7 ± 3.1

Experimental Protocols

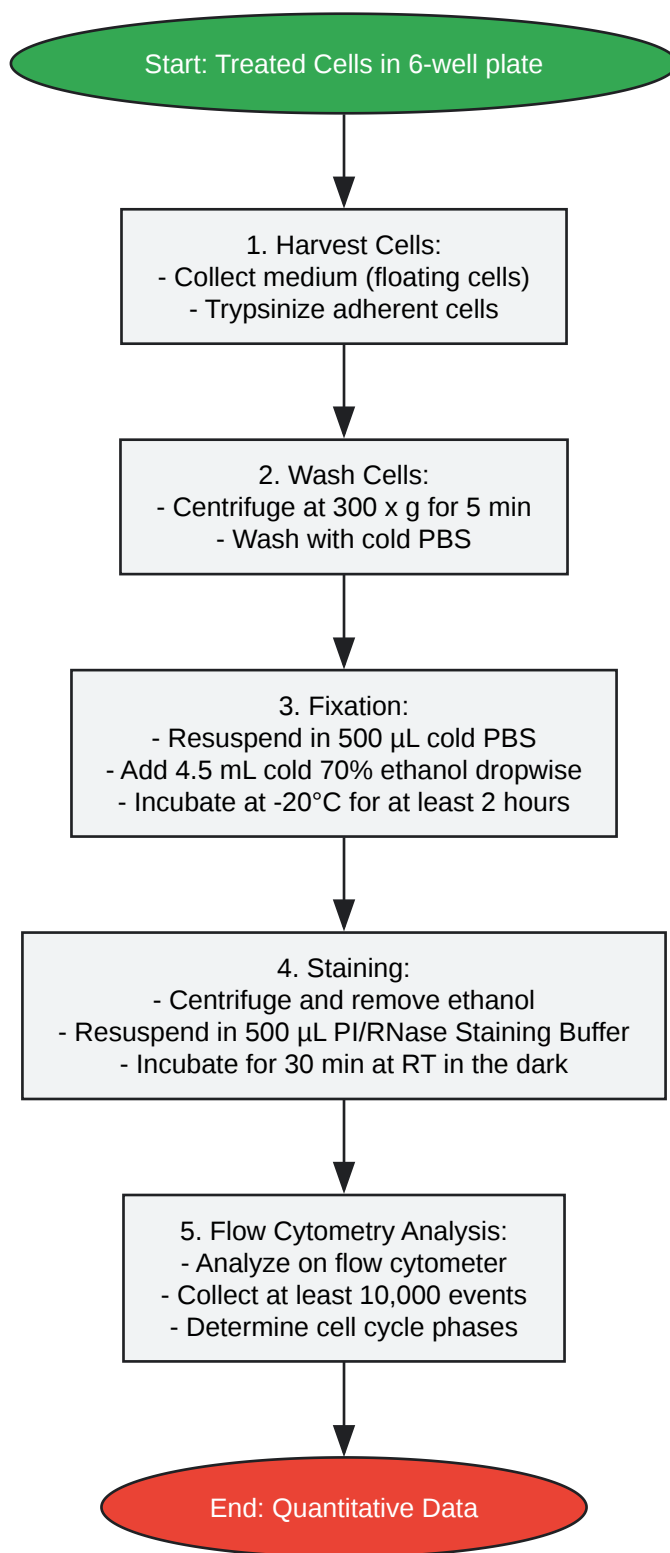
Protocol 1: Cell Culture and Treatment with RGB-286147

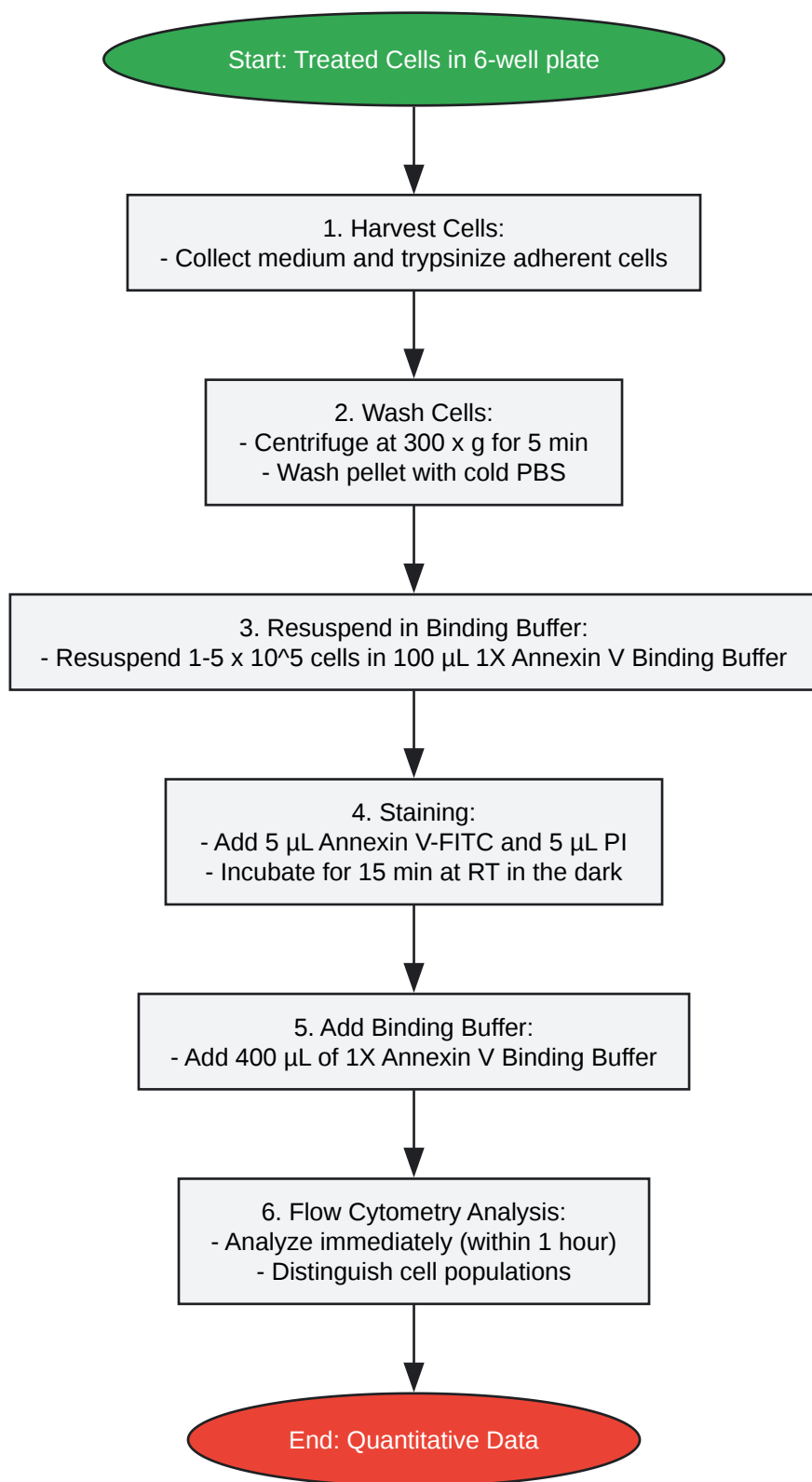
- Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.

- Drug Preparation: Prepare a stock solution of **RGB-286147** in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 50 nM and 100 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
- Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of **RGB-286147** or the vehicle control (DMSO).
- Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the cell cycle distribution.[3][4][5]





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